molecular formula C22H18FN5OS B2381999 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone CAS No. 852373-72-9

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone

Cat. No.: B2381999
CAS No.: 852373-72-9
M. Wt: 419.48
InChI Key: SSGNKRKFGBOZJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone is a useful research compound. Its molecular formula is C22H18FN5OS and its molecular weight is 419.48. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

  • The compound has shown potential in the field of cancer research. A study by Arandkar and Vedula (2018) demonstrated the anticancer activity of triazolothiadiazine derivatives, including a structurally similar compound, against renal cancer and leukemia cell lines. This highlights its potential use in cancer treatment strategies (Arandkar & Vedula, 2018).

  • Tumosienė et al. (2020) investigated novel derivatives of a related compound for their antioxidant and anticancer activities. The study found that some derivatives exhibited significant cytotoxicity against glioblastoma and breast cancer cell lines, suggesting their potential as therapeutic agents (Tumosienė et al., 2020).

Antimicrobial Activity

  • Panwar and Singh (2011) synthesized quinolino(3,2-f)(1,2,4)triazolo(4,3-b)(1,2-diaza-4-sulpho)azepines and evaluated their antibacterial and antifungal activities. These compounds, related in structure, showed promising results against pathogenic strains, indicating their potential in addressing antimicrobial resistance (Panwar & Singh, 2011).

  • Another study by Ghosh et al. (2015) focused on synthesizing and evaluating novel 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives with antimicrobial properties. The findings demonstrated significant activity against various microbes, highlighting the potential for developing new antimicrobial agents (Ghosh et al., 2015).

Bioactivity and Molecular Synthesis

  • The compound's structural class has also been the subject of studies in molecular synthesis and bioactivity prediction. For instance, Danylchenko, Drushlyak, and Kovalenko (2016) conducted computer modeling to predict the biological activity and toxicity of related compounds, providing insights into their potential medical applications (Danylchenko, Drushlyak, & Kovalenko, 2016).

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5OS/c23-17-9-7-16(8-10-17)22-25-24-19-11-12-20(26-28(19)22)30-14-21(29)27-13-3-5-15-4-1-2-6-18(15)27/h1-2,4,6-12H,3,5,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGNKRKFGBOZJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN4C(=NN=C4C5=CC=C(C=C5)F)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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